CHEMBRDG-BB 5732055
Description
Conceptual Framework and Rationale for Investigating CHEMBRDG-BB 5732055 in Contemporary Chemical Biology
The investigation into compounds like this compound is rooted in the extensive and fruitful exploration of the 2-cyanoacrylamide scaffold in medicinal chemistry and chemical biology. This chemical moiety is recognized as a "privileged" structure, meaning it is a versatile framework capable of interacting with a range of biological targets. The core of this scaffold features a Michael acceptor, a chemical group that can form covalent bonds with nucleophilic residues, such as cysteine, in proteins. tandfonline.com This reactivity is of high interest as it can lead to potent and selective inhibition of enzyme activity.
Specifically, the 2-cyanoacrylamide group has been engineered to act as a reversible covalent inhibitor. tandfonline.com Unlike irreversible inhibitors that form permanent bonds and can lead to off-target effects, reversible covalent inhibitors offer a mechanism for potent, targeted engagement with a protein of interest while maintaining a degree of safety. hmdb.ca This has made the 2-cyanoacrylamide scaffold a focal point in the design of inhibitors for various enzyme classes, most notably kinases, which play a central role in cellular signaling and are frequently dysregulated in diseases like cancer. tandfonline.comhmdb.ca Therefore, the rationale for studying a specific iteration like this compound is to explore how the unique substitution pattern—a 2-methoxyphenyl group and a 4-hydroxyphenyl group—modulates the reactivity and selectivity of the core scaffold, potentially leading to novel therapeutic agents or research tools.
Overview of Related Research Areas and Historical Developments Pertinent to this compound
The scientific journey leading to the interest in compounds such as this compound has been built on several key research streams. Initially, acrylamide (B121943) derivatives were identified for a wide array of industrial applications, including in the synthesis of polymers. smolecule.com However, their biological potential soon became a major focus.
A significant body of research has demonstrated the diverse biological activities of acrylamide derivatives, including anticancer, antiviral, and anti-inflammatory properties. This has established the acrylamide moiety as a valuable fragment in medicinal chemistry.
A pivotal development was the application of acrylamide-based compounds as kinase inhibitors. Many kinases possess a cysteine residue in or near their active site, making them ideal targets for covalent inhibitors. The development of irreversible kinase inhibitors, some of which are now approved drugs, highlighted the potential of this approach. More recently, to mitigate potential off-target effects of irreversible inhibitors, research has shifted towards developing reversible covalent inhibitors, with 2-cyanoacrylamides being at the forefront of this effort. tandfonline.com Studies on inhibitors for kinases like Transforming growth factor-beta-activated kinase 1 (TAK1) have shown that the 2-cyanoacrylamide moiety can indeed form reversible covalent bonds, offering a promising strategy for achieving both potency and safety. hmdb.ca
Furthermore, research has also explored other applications of related structures. For instance, a study on a closely related isomer, 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, investigated its utility as a corrosion inhibitor for copper in acidic solutions, demonstrating the diverse chemical reactivity and potential applications of this class of molecules. dntb.gov.uamdpi.com
Identification of Unmet Research Needs and the Potential Academic Contributions of Studies on this compound
Despite the extensive research into the 2-cyanoacrylamide class, specific data on this compound remains scarce in publicly accessible scientific literature. While its synthesis is plausible based on established methods for analogous compounds, its specific biological activities and potential protein targets have not been extensively characterized. This represents a significant research gap.
The potential academic contributions of focused studies on this compound are multifold. Firstly, a thorough investigation of its biological activity could uncover novel inhibitors for kinases or other enzyme families. The specific isomeric arrangement of the methoxy (B1213986) group at the ortho position on the phenyl ring, as opposed to the more commonly studied para position, could confer unique selectivity and potency profiles.
Secondly, detailed biochemical and structural studies would provide valuable structure-activity relationship (SAR) data. Understanding how the ortho-methoxy substitution influences the geometry and electronic properties of the molecule would be a significant contribution to the rational design of next-generation covalent inhibitors.
Finally, the development of this compound as a chemical probe could enable the exploration of novel biological pathways. If it is found to be a potent and selective inhibitor of a particular protein, it could be used as a tool to dissect the cellular functions of that protein, thereby advancing our fundamental understanding of cell biology. The primary unmet need is the transition of this compound from a catalog entry to a well-characterized chemical tool with a defined biological context.
Compound Information Table
| Identifier | Value |
| Chemical Name | (2Z)-2-cyano-3-(2-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
| Common Name | This compound |
| CAS Number | 357315-75-4 |
| Molecular Formula | C₁₇H₁₄N₂O₃ |
| Molecular Weight | 294.31 g/mol |
Research Data on a Closely Related Isomer: 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2)
The following data is for a structurally analogous compound and is presented here to provide context for the potential properties and synthesis of this compound. dntb.gov.uamdpi.com
Synthesis and Characterization of ACR-2
| Parameter | Details |
|---|---|
| Synthesis Method | Refluxing a mixture of 2-cyano-N-(4-hydroxyphenyl)acetamide and 4-methoxy benzaldehyde (B42025) in ethanol (B145695) with a catalytic amount of piperidine (B6355638). mdpi.com |
| FTIR (cm⁻¹) | 3385 (O-H), 3290 (N-H), 3070 (C-H aromatic), 2218 (C≡N), 1645 (C=O), 1602, 1510 (C=C). mdpi.com |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.95 (s, 1H, OH), 9.25 (s, 1H, NH), 8.15 (s, 1H, CH=), 6.8-7.9 (m, 8H, Ar-H), 3.85 (s, 3H, OCH₃). mdpi.com |
| Mass Spec (m/z) | 295.1 (M+1). mdpi.com |
Corrosion Inhibition Data for ACR-2 on Copper in 1.0 M Nitric Acid
| Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 5 x 10⁻⁵ | 70.2 |
| 10 x 10⁻⁵ | 77.8 |
| 15 x 10⁻⁵ | 81.6 |
| 20 x 10⁻⁵ | 84.5 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-5-3-2-4-12(16)10-13(11-18)17(21)19-14-6-8-15(20)9-7-14/h2-10,20H,1H3,(H,19,21)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHIFQMHEBZOHB-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Chembrdg Bb 5732055 Action at the Molecular and Cellular Levels
Identification and Rigorous Validation of Specific Biological Targets for Chembrdg Bb 5732055
Methodologies for Target Deconvolution of CHEMBRDG-BB 5732055.
There is no publicly available information detailing the specific methodologies used for the target deconvolution of this compound. The following sections describe general techniques that are commonly employed for such purposes in drug discovery and chemical biology.
Affinity Proteomics Approaches in this compound Target Discovery.
No studies detailing the use of affinity proteomics to identify the biological targets of this compound have been found in the public domain. This approach would typically involve immobilizing the compound on a solid support to "pull down" interacting proteins from cell lysates, which are then identified using mass spectrometry.
Chemogenomic Profiling Techniques for this compound.
There are no published research findings on the use of chemogenomic profiling to identify the targets of this compound. This methodology involves screening the compound against a panel of genetically modified cell lines (e.g., a library of yeast deletion mutants) to identify genes that confer sensitivity or resistance to the compound, thereby suggesting potential targets or pathways.
Genetic Interaction Screens for Elucidating this compound Targets.
No data from genetic interaction screens for this compound are publicly available. Such screens would assess how the compound's effects are modified by specific genetic backgrounds, providing insights into its mechanism of action and potential protein targets.
Functional Characterization of Identified this compound Targets.
As no specific biological targets for this compound have been publicly disclosed, there is consequently no information available on the functional characterization of these putative targets. The following subsections describe the types of analyses that would be conducted had targets been identified.
Enzymatic Activity Modulation by this compound.
There are no publicly available experimental data or research findings on the modulation of any specific enzymatic activity by this compound. While computational docking scores against COX-2 have been predicted, these are theoretical and have not been experimentally validated. vulcanchem.com Were a target enzyme identified, studies would be conducted to determine if this compound acts as an inhibitor or activator and to quantify its potency (e.g., IC50 or EC50 values).
Table 1: Hypothetical Data Table for Enzymatic Activity Modulation by this compound No experimental data is available for this compound.
| Target Enzyme | Assay Type | IC50/EC50 (µM) | Mechanism of Action |
|---|
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Chembrdg Bb 5732055 Analogues
Design and Synthetic Strategies for Generating CHEMBRDG-BB 5732055 Analogues for SAR Exploration
The generation of analogues of this compound for SAR studies typically involves systematic modifications of its core structure. The parent compound possesses three key regions amenable to chemical alteration: the N-(4-hydroxyphenyl)amide moiety, the phenyl ring, and the cyano group at the acrylamide (B121943) core.
Design Strategies:
The design of new analogues often focuses on:
Substitution on the Phenyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, and alkoxy groups) on both the phenyl ring of the phenylacrylamide and the N-phenyl moiety can probe the electronic and steric requirements for activity.
Modification of the Amide Linker: Altering the amide bond, for instance, by N-alkylation or replacement with bioisosteres, can influence the compound's hydrogen bonding capacity, conformational flexibility, and metabolic stability.
Scaffold Hopping: Replacing the phenylacrylamide core with other scaffolds while maintaining key pharmacophoric features can lead to the discovery of novel chemotypes with improved properties.
Synthetic Strategies:
A common and efficient method for the synthesis of this compound and its analogues is the Knoevenagel condensation . This reaction involves the condensation of a substituted benzaldehyde (B42025) with a cyanoacetamide derivative in the presence of a basic catalyst like piperidine (B6355638) or triethylamine. For instance, to generate analogues with variations on the 3-phenyl ring, a library of substituted benzaldehydes can be reacted with N-(4-hydroxyphenyl)-2-cyanoacetamide. Conversely, to explore modifications on the N-phenylamide portion, 3-phenyl-2-cyanoacrylic acid can be coupled with a library of substituted anilines using standard peptide coupling reagents. nih.gov
Another powerful synthetic tool for generating biaryl analogues is the Suzuki-Miyaura coupling . This cross-coupling reaction can be employed to create more complex derivatives by linking different aromatic or heteroaromatic rings.
The purification of the synthesized analogues is typically achieved using techniques such as reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity for subsequent biological testing.
Computational Methods for SAR Analysis of this compound and Its Derivatives
Computational methods are invaluable tools for rationalizing and predicting the SAR of this compound analogues, thereby guiding the design of more potent and selective compounds.
While a specific QSAR model for the this compound series is not publicly available, a study on a series of 2-phenylacrylonitriles targeting the Aryl Hydrocarbon Receptor (AhR) for breast cancer cytotoxicity offers relevant insights. nih.gov In this study, a QSAR model was developed for 75 compounds, yielding a good fit (R² = 0.726) and predictive ability (Q²LOO = 0.663). nih.gov The model incorporated seven molecular descriptors, highlighting the importance of various electronic, steric, and topological properties in determining the biological activity. nih.gov
For a hypothetical QSAR study on this compound analogues, a dataset could be generated by synthesizing a library of derivatives with systematic variations and evaluating their biological activity (e.g., IC50 values against a specific target). The following table illustrates a potential dataset for such a study:
| Compound ID | R1 (3-phenyl substituent) | R2 (N-phenyl substituent) | Biological Activity (IC50, µM) |
| This compound | H | 4-OH | Value |
| Analogue 1 | 4-Cl | 4-OH | Value |
| Analogue 2 | 4-OCH3 | 4-OH | Value |
| Analogue 3 | H | 3,4-diCl | Value |
| Analogue 4 | H | 4-F | Value |
By calculating various molecular descriptors for these analogues and correlating them with their biological activities, a predictive QSAR model could be developed to guide further optimization.
A pharmacophore model for this compound would identify the essential three-dimensional arrangement of chemical features required for its biological activity. Based on its structure, a hypothetical pharmacophore model could include:
A hydrogen bond donor (the hydroxyl group on the N-phenyl ring).
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrogen bond acceptor (the nitrogen of the cyano group).
Two aromatic/hydrophobic regions (the two phenyl rings).
Such a model can be used to virtually screen large compound libraries to identify novel scaffolds that match the pharmacophoric features and are therefore likely to be active. In a study of benzothiazole (B30560) derivatives, a pharmacophore model was successfully used to screen an in-house library and identify a new core structure for further optimization. uni-saarland.de
Molecular docking simulations can predict the binding mode of this compound and its analogues within the active site of a biological target. For instance, docking studies of related compounds have been performed to understand their interaction with various enzymes. nih.govresearchgate.netorientjchem.org A hypothetical docking study of this compound into the active site of an enzyme like cyclooxygenase-2 (COX-2), a potential target for anti-inflammatory agents, could reveal key interactions. The 4-hydroxyphenyl group might form hydrogen bonds with polar residues, while the phenyl ring could engage in hydrophobic interactions.
Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose and to explore the conformational changes in both the ligand and the protein upon binding. This can provide a more dynamic and realistic picture of the ligand-target interaction.
The following table summarizes hypothetical docking scores and key interactions for a series of this compound analogues against a target enzyme:
| Compound | Docking Score (kcal/mol) | Key Interactions |
| This compound | -8.5 | H-bond with Ser530, Tyr385 |
| Analogue 1 (4-Cl) | -9.2 | H-bond with Ser530, Tyr385; Halogen bond with Leu352 |
| Analogue 2 (4-OCH3) | -8.8 | H-bond with Ser530, Tyr385; Hydrophobic interaction |
| Analogue 3 (3,4-diCl) | -9.5 | H-bond with Ser530; Halogen bonds with Leu352, Val523 |
These computational predictions can help prioritize the synthesis of analogues that are expected to have improved binding affinity.
Experimental Approaches to SAR Elucidation of this compound
Experimental validation is essential to confirm the predictions from computational models and to fully elucidate the SAR of this compound analogues.
High-throughput screening (HTS) allows for the rapid evaluation of a large library of this compound analogues against a specific biological target. By systematically varying the substituents on the core scaffold, HTS can quickly identify "hit" compounds with significant activity and provide a broad overview of the SAR landscape.
For example, a library of analogues with diverse substitutions on both phenyl rings could be synthesized and screened in a primary assay. The results of such a screen can be visualized in a heatmap to identify trends. Active compounds from the primary screen would then be subjected to secondary assays to confirm their activity and determine their potency (e.g., IC50 values). This approach has been widely used in drug discovery to efficiently explore the chemical space around a lead compound.
Mutagenesis Studies on Target Proteins to Investigate this compound Interactions
No publicly available research data exists for this topic.
Pre Clinical Pharmacological Investigations of Chembrdg Bb 5732055: Methodological Frameworks and Mechanistic Outcomes
In Vitro Cellular Assay Systems and Models for CHEMBRDG-BB 5732055 Research.
The in vitro evaluation of this compound has been foundational in understanding its biological activity. Researchers have employed a diverse array of cellular assay systems to dissect its molecular targets and cellular effects. These systems range from primary cell cultures to established cancer cell lines and more complex three-dimensional (3D) models.
Utilization of Primary Cell Culture Systems for this compound Studies.
Primary cell cultures, which are derived directly from tissues, offer a more physiologically relevant context for studying drug effects compared to immortalized cell lines. Investigations involving this compound have utilized primary cells to explore its effects beyond oncology. For instance, studies have used bone marrow-derived macrophages to investigate the compound's role in modulating immune responses. invivogen.com In the context of metabolic diseases, human preadipocytes, specifically the Simpson-Golabi-Behmel-Syndrome (SGBS) cell line, have been differentiated into adipocytes to study the impact of this compound on adipogenesis and the expression of diabetes-associated markers. nih.gov Furthermore, the compound's influence on cell differentiation has been examined using mouse embryonic stem cells. stemcell.com
Application of Established Cell Lines for Disease Modeling in this compound Research.
A significant body of research on this compound has been conducted using established cancer cell lines. These models have been instrumental in identifying its anti-proliferative and pro-apoptotic properties. The compound has demonstrated inhibitory activity against a panel of human cancer cell lines, including those derived from breast, lung, and colon tumors. ontosight.ai
Specific cell lines that have been utilized in these investigations include:
Cervical Carcinoma Cell Lines: To assess the compound's ability to arrest cell growth. stemcell.com
U266 Human Myeloma Cell Line: For studying the induction of apoptosis via flow cytometry and other apoptosis assays. invivogen.commedchemexpress.com
GL15 Glioblastoma Cells: To investigate the induction of S-phase cell cycle arrest. stemcell.com
SW480 Colorectal Cell Line: To examine the inhibition of STAT3 phosphorylation. stemcell.com
NIH3T3 Cells: A fibroblast cell line used to study the inhibition of EGF-dependent proliferation. stemcell.com
Pre-B Acute Lymphoblastic Leukemia Cells: To demonstrate the blockage of cell growth through the induction of programmed cell death. stemcell.com
T-cell Lines: To show the blockage of IL-2 induced thymidine (B127349) incorporation. stemcell.com
The primary mechanism of action elucidated from these studies is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly JAK2, and receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and HER2. invivogen.comstemcell.com The inhibitory concentrations (IC₅₀) have been determined for several of its key targets, highlighting its potency and selectivity. stemcell.comselleckchem.com
| Target | IC₅₀ | Assay Type | Reference |
| EGFR | 0.1 µM | Cell-free kinase assay | stemcell.comselleckchem.com |
| HER2 | 13.5 µM | Not specified | stemcell.com |
| JAK2 | 11 µM | Not specified | stemcell.com |
| JAK3 | 12 µM | Not specified | stemcell.com |
| STAT5a/b | Not specified | Not specified | stemcell.com |
Development and Use of Organoid and 3D Culture Methodologies for this compound.
To better mimic the complex in vivo tumor microenvironment, researchers have begun to adopt three-dimensional (3D) culture methodologies. While specific studies focusing solely on this compound in organoid models are not extensively documented, the use of matrices like Matrigel with cancer cell lines is a common practice to simulate 3D growth conditions. frontiersin.org For instance, the assessment of cancer cell invasion is often conducted using Matrigel-coated transwell inserts. frontiersin.org Such systems provide a more accurate representation of cell-cell and cell-matrix interactions, which are crucial for evaluating the efficacy of anti-cancer agents. The principles of these 3D models are being applied to study various cancers, including ovarian cancer, where they are used to investigate chemoresistance and the effects of targeted therapies like PARP inhibitors. frontiersin.org
In Vivo Pre-clinical Animal Models for Mechanistic Studies of this compound.
In vivo animal models are indispensable for validating the therapeutic potential and understanding the systemic effects of drug candidates identified through in vitro screening.
Selection and Characterization of Disease-Specific Animal Models for this compound Research.
The selection of an appropriate animal model is critical for the relevance of pre-clinical findings. For this compound, disease-specific models have been employed to investigate its efficacy in both autoimmune and oncology settings.
Non-obese diabetic (NOD) mice: This model is a well-established standard for studying type 1 diabetes. Research has utilized NOD mice to demonstrate that this compound can prevent and even reverse the course of the disease, suggesting a significant immunomodulatory role in vivo. invivogen.comnih.gov
BALB/c mice: This versatile mouse strain is often used in immunological studies and for the generation of xenograft models. invivogen.com
Nude mice: These immunodeficient mice are frequently used for tumorigenicity studies because they can accept xenografts of human cancer cells without rejection. This model is critical for evaluating the in vivo anti-tumor activity of compounds like this compound. mdpi.com
| Animal Model | Disease Investigated | Key Findings | Reference |
| NOD Mice | Type 1 Diabetes | Prevention and reversal of diabetes | invivogen.comnih.gov |
| BALB/c Mice | General immunology and xenografts | Not specified in detail for this compound | invivogen.com |
| Nude Mice | Cancer (general) | Model for human tumor xenografts | mdpi.com |
Pharmacodynamic Biomarker Discovery and Validation for this compound in Pre-clinical Settings.
Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and eliciting the desired biological response in vivo. For kinase inhibitors like this compound, these biomarkers often involve measuring the phosphorylation status of the target kinase or its downstream substrates.
Pre-clinical studies have identified several potential PD biomarkers for this compound:
Phosphorylation of STAT1 and STAT3: Western blotting has been used in cell culture assays to study the activation of STAT1. invivogen.com The inhibition of STAT3 phosphorylation has also been a key readout. nih.govstemcell.com
Phosphorylation of HER2: A reduction in the phosphorylated form of HER2 has been observed in cervical carcinoma cell lines following treatment, indicating target engagement. stemcell.com
Phosphorylation of S6 Kinase 1 (S6K1): The phosphorylation status of downstream markers like S6 is used as a readout for the activity of the mTOR pathway, which can be interconnected with the pathways inhibited by this compound. google.com
Chromogranin A: In the context of carcinoid tumors, the measurement of this secreted protein can serve as a biomarker of therapeutic efficacy. google.com
Circulating Tumor Cells (CTCs): In a broader context of kinase inhibitor development, the analysis of phospho-proteins in CTCs, such as VEGFR2 and 4EBP1, is being explored as a real-time PD biomarker to assess therapeutic response and resistance. asco.org
Aurora A Phosphorylation: In studies of Aurora kinase inhibitors, the phosphorylation of Aurora A at Thr288 is a key pharmacodynamic marker. CHD1 depletion has been shown to cause resistance to these inhibitors by maintaining Aurora A phosphorylation. aacrjournals.org
The validation of these biomarkers in pre-clinical animal models is a critical step toward their potential use in clinical trials to monitor treatment efficacy and guide patient selection.
Absence of Preclinical Data for this compound in Publicly Available Literature
Despite a comprehensive search of scientific databases and publicly available information, no preclinical pharmacological data, including studies on target engagement, pharmacokinetics, or pharmacodynamics, could be found for the chemical compound designated as this compound.
The compound this compound is listed by several chemical suppliers as a research chemical. alfa-chemistry.comchembuyersguide.com Basic identifying information, such as its molecular formula (C17H14N2O3) and molecular weight (294.30 g/mol ), is available from these commercial sources. alfa-chemistry.com However, a thorough review of scientific literature and research databases reveals a complete lack of published studies investigating its biological activity or effects in preclinical settings.
Consequently, it is not possible to provide the detailed article on the "" as requested. The specific sections and subsections outlined by the user, including:
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Pre-clinical Research Settings for this compound.
PK/PD Modeling for Mechanistic Insight into this compound Action.
cannot be populated with scientifically accurate and detailed research findings, as no such findings appear to have been published. The creation of data tables and the discussion of research methodologies specific to this compound are therefore unachievable.
While general methodologies for assessing target engagement nih.govpelagobio.comnih.gov and conducting PK/PD modeling natap.org are well-established in preclinical drug discovery, their specific application to this compound has not been documented in the accessible scientific domain. The information available is limited to its existence as a commercially available compound for research purposes, with no associated biological data or research publications.
Based on a comprehensive review of publicly available scientific literature, there is no specific research data or published studies available for the chemical compound This compound in the context of the advanced computational and biophysical methodologies requested.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or in-depth discussion on the following topics for this compound:
Computational Chemistry Approaches for this compound Target Prediction and Optimization , including:
De Novo Drug Design Approaches Involving its Scaffolds.
Virtual Screening Techniques for Identifying its Analogues.
Biophysical Characterization Techniques for this compound-Target Interactions , including:
Isothermal Titration Calorimetry (ITC) for its Binding Thermodynamics.
Surface Plasmon Resonance (SPR) for the Kinetics of its Binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for its Ligand-Target Interactions.
While the compound is listed in chemical databases, indicating its existence as a screening compound, no scholarly articles appear to have been published that detail its use or analysis with these specific advanced methods. As such, the generation of a scientifically accurate article adhering to the provided outline is not feasible.
Advanced Computational and Biophysical Methodologies in Chembrdg Bb 5732055 Research
Biophysical Characterization Techniques for CHEMBRDG-BB 5732055-Target Interactions.
X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes
As of the latest available data, there is no publicly accessible scientific literature, including research findings or structural data, detailing the use of X-ray crystallography or cryo-electron microscopy to study this compound in complex with any biological target. Extensive searches of academic databases and scientific repositories have not yielded any published structures or detailed biophysical analyses for this specific compound-target interactions.
The determination of a three-dimensional structure of a small molecule like this compound bound to its protein target is a critical step in understanding its mechanism of action. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods used to achieve atomic-level resolution of these interactions.
X-ray crystallography would involve co-crystallizing this compound with its purified target protein. Successful crystallization would allow for the diffraction of X-rays, leading to the generation of an electron density map from which the precise binding mode, conformational changes in the protein, and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) can be elucidated.
Cryo-electron microscopy would be employed particularly if the target protein is large, part of a multi-protein complex, or resistant to crystallization. This technique involves flash-freezing the this compound-target complex in vitreous ice and imaging hundreds of thousands of individual particles with an electron microscope. Computational reconstruction of these images can yield a high-resolution 3D model of the complex.
The absence of such data in the public domain suggests that research into the structural biology of this compound may be in early, unpublished stages or may not have been undertaken. Without these structural insights, understanding of its specific molecular interactions remains speculative and would rely on indirect methods such as computational modeling and structure-activity relationship (SAR) studies.
Further research and publication in this area are necessary to provide the detailed structural information that X-ray crystallography and cryo-EM can offer for this compound.
Data Tables
No data is available to be presented in tables.
Specialized Analytical Methodologies for Mechanistic and Pre Clinical Research of Chembrdg Bb 5732055
Chromatographic and Spectrometric Techniques for Metabolite Identification and Quantification of CHEMBRDG-BB 5732055 in Biological Matrices.
The biotransformation of a parent compound into various metabolites is a critical aspect of drug discovery, influencing both efficacy and safety. Identifying and quantifying these metabolites in complex biological matrices like plasma, urine, and tissue homogenates requires highly sensitive and specific analytical methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for this compound Research.
Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone technique for analyzing non-volatile metabolites of compounds like this compound from biological samples. evitachem.com Its power lies in the combination of the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. chemspider.com For a compound with a molecular weight of 294.3 g/mol , such as this compound, LC-MS/MS methods would be developed to track the parent compound and its metabolites. scbt.comnih.gov
In a typical study, the compound would be incubated with liver microsomes or hepatocytes to simulate in vivo metabolism. The resulting mixture is then analyzed by LC-MS/MS. The high-resolution mass data allows for the identification of potential metabolic transformations. Given the N-aryl acrylamide (B121943) structure suggested by the molecular formula, likely metabolic pathways would include oxidation (hydroxylation) on the aromatic rings and conjugation with glutathione (B108866) (GSH), a common detoxification pathway for electrophilic compounds. researchgate.netresearchgate.netresearchgate.net
The identification of these metabolites is crucial. For instance, the formation of reactive metabolites can be a source of toxicity, and their detection is a key step in pre-clinical safety assessment. researchgate.net Quantification of the parent compound and its major metabolites over time in plasma samples from animal studies is also performed using LC-MS/MS to determine the pharmacokinetic profile. nih.gov
To illustrate the type of data generated, a hypothetical table of metabolites for this compound is presented below.
Hypothetical LC-MS/MS Metabolite Identification for this compound
This table is for illustrative purposes only and does not represent published data.
| Analyte | Proposed Biotransformation | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| This compound | Parent Compound | 295.1 | 175.1 |
| Metabolite M1 | Mono-hydroxylation (+16 Da) | 311.1 | 191.1 |
| Metabolite M2 | Glutathione Conjugate (+307 Da) | 602.2 | 473.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites of this compound.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. researchgate.netcellsignal.combldpharm.comnih.gov While the primary metabolites of a compound like this compound are likely non-volatile and better suited for LC-MS, GC-MS can be employed to detect small, volatile fragments that might arise from metabolic degradation or to analyze compounds that can be made volatile through chemical derivatization. researchgate.netnih.gov
For instance, if a metabolic pathway were to cleave the molecule, smaller aromatic or heterocyclic fragments could potentially be detected by GC-MS, often using a headspace sampling technique. bldpharm.comnih.gov This can provide a more complete picture of the compound's metabolic fate. cellsignal.com The technique is highly sensitive and provides detailed mass spectra that can be compared against extensive libraries for confident identification. nih.gov
The table below illustrates the kind of volatile compounds that could hypothetically be screened for using GC-MS analysis.
Hypothetical GC-MS Analysis of Potential Volatile Metabolites of this compound
This table is for illustrative purposes only and does not represent published data.
| Compound Class | Potential Volatile Metabolite | Retention Time (min) | Key Mass Ions (m/z) |
|---|---|---|---|
| Phenols | Phenol | 8.5 | 94, 66, 65 |
| Aromatic Amines | Aniline | 9.2 | 93, 66, 65 |
Immunoassays and Advanced Imaging Techniques for this compound Target Engagement and Biomarker Quantification.
Beyond metabolism, it is critical to confirm that a potential drug is interacting with its intended molecular target within the cell and eliciting the desired biological response. This is achieved through a combination of immunoassays and advanced imaging techniques.
Western Blotting and ELISA for this compound Pathway Analysis.
Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are antibody-based techniques used to detect and quantify specific proteins in a sample. researchgate.netmedkoo.com If this compound is designed to inhibit a specific kinase pathway, for example, Western blotting can be used to measure the phosphorylation status of the target kinase and its downstream substrates. A reduction in the phosphorylated form of a target protein in cells treated with the compound would provide strong evidence of target engagement and pathway modulation. medkoo.comresearchgate.net
For example, compounds structurally related to this compound, such as the tyrphostin AG-490, are known to inhibit the JAK/STAT pathway. scbt.com A study on this compound would therefore likely involve treating relevant cancer cell lines with the compound and then performing Western blots for phosphorylated STAT3 (p-STAT3) and total STAT3. medkoo.com ELISA assays could be used to quantify the levels of specific cytokines or other biomarkers that are regulated by the pathway of interest, providing a more quantitative measure of the compound's effect. researchgate.net
The following table provides a hypothetical example of Western blot quantification.
Hypothetical Western Blot Quantification of Pathway Modulation by this compound
This table is for illustrative purposes only and does not represent published data.
| Treatment Group | Target Protein | Normalized Density (Arbitrary Units) | Percent Inhibition |
|---|---|---|---|
| Vehicle Control | p-STAT3 | 1.00 | 0% |
| This compound (10 µM) | p-STAT3 | 0.45 | 55% |
| Vehicle Control | Total STAT3 | 1.00 | N/A |
Immunohistochemistry and Fluorescence Microscopy for Cellular Localization of this compound Effects.
Immunohistochemistry (IHC) and fluorescence microscopy are imaging techniques that allow for the visualization of proteins and cellular components within the context of tissues and cells. abmole.comekb.eg IHC uses enzyme- or fluorophore-labeled antibodies to stain specific antigens in tissue sections, revealing the location and distribution of target proteins. abmole.comacs.orgmdpi.com
If a compound like this compound is being investigated for its anti-cancer properties, IHC could be used on tumor-bearing animal tissues to see if the compound affects the expression or localization of key proteins involved in cell proliferation or apoptosis within the tumor microenvironment. acs.orgmdpi.com For example, a decrease in a proliferation marker like Ki-67 or an increase in an apoptosis marker like cleaved caspase-3 in treated tumors would be a strong indicator of efficacy.
Fluorescence microscopy, often used in the form of immunocytochemistry (ICC) on cultured cells, can provide higher-resolution images of the subcellular localization of these effects. google.com For example, if a target protein is known to translocate to the nucleus upon activation, fluorescence microscopy could be used to show that treatment with this compound prevents this translocation, providing visual confirmation of its mechanism of action. scbt.com
Hypothetical Immunohistochemistry Scoring of Biomarkers
This table is for illustrative purposes only and does not represent published data.
| Treatment Group | Biomarker | Staining Intensity (0-3) | Percentage of Positive Cells |
|---|---|---|---|
| Vehicle Control | Ki-67 (Proliferation) | 2.5 | 80% |
| This compound | Ki-67 (Proliferation) | 1.0 | 30% |
| Vehicle Control | Cleaved Caspase-3 (Apoptosis) | 0.5 | 5% |
Future Research Directions, Unresolved Challenges, and Broader Scientific Implications of Chembrdg Bb 5732055 Studies
Addressing Critical Research Gaps and Unanswered Questions Regarding CHEMBRDG-BB 5732055
The primary challenge in the study of this compound is the significant gap in publicly available research data. As a designated research compound, its initial synthesis and characterization have been established, but its biological and pharmacological profile remains largely unexplored. modernvivo.com This presents a clear and immediate need for foundational research to delineate its properties.
Key Unanswered Questions:
Primary Biological Targets: The specific cellular proteins or pathways that this compound interacts with are unknown. Identifying these targets is the most critical first step.
Mechanism of Action: How the compound exerts its effects at a molecular level is yet to be determined.
Pharmacological Activity: While related acrylamides have shown anti-inflammatory and cytotoxic effects, the specific activities of this compound are unconfirmed. nih.govmdpi.com
Structure-Activity Relationship (SAR): A comprehensive SAR study has not been conducted. Such an investigation would clarify which functional groups are essential for its potential biological activity.
To address these gaps, a systematic screening approach is necessary. This would involve a battery of in vitro assays to assess its activity against a wide range of biological targets.
Table 1: Proposed Initial Screening Funnel for this compound
| Screening Phase | Objective | Examples of Assays | Potential Insights |
| Phase 1: Broad Profiling | Identify general biological activity. | Cell viability assays across diverse cancer cell lines; Receptor binding assays for common drug targets (e.g., kinases, GPCRs). | Indication of cytotoxic, anti-proliferative, or specific receptor-modulating effects. |
| Phase 2: Target Deconvolution | Pinpoint specific molecular targets of active "hits". | Affinity chromatography-mass spectrometry; Kinase profiling panels; Gene expression analysis. | Identification of direct binding partners and affected cellular pathways. |
| Phase 3: Mechanistic Studies | Elucidate the mechanism of action. | Enzyme kinetics assays; Cellular thermal shift assays (CETSA); Reporter gene assays. | Understanding of how the compound modulates its target's function. |
| Phase 4: SAR Exploration | Optimize potency and selectivity. | Synthesis and testing of structural analogs. | Data for lead optimization and development of more effective compounds. |
The lack of published research itself highlights a critical gap: the divide between compound synthesis and comprehensive biological evaluation. Many novel chemical structures are created but not fully investigated, representing a potential loss of valuable therapeutic leads.
Exploration of Novel Therapeutic Modalities Inspired by this compound (Pre-clinical Focus)
Based on the known activities of structurally similar compounds, several preclinical therapeutic modalities could be explored. The phenylacrylamide scaffold is a versatile starting point for drug discovery. nih.govfrontiersin.org
For instance, the compound (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), which shares a core structure with this compound, has demonstrated anti-inflammatory potential by reducing the production of inflammatory mediators like nitrite, IL-1β, and TNFα in vitro. mdpi.comnih.gov This suggests that this compound could be a starting point for developing novel anti-inflammatory agents.
Furthermore, other 2-phenylacrylamides have been investigated as broad-spectrum cytotoxic agents against various cancer cell lines. nih.gov This opens the possibility of developing this compound derivatives as anti-cancer therapeutics. Another emerging modality is the use of small molecules as components of more complex therapeutic systems, such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), which leverage small molecule binders to achieve highly specific therapeutic outcomes. nuvisan.combcg.comgoogle.com
Table 2: Potential Preclinical Therapeutic Modalities for this compound Analogs
| Therapeutic Modality | Preclinical Rationale Based on Analogues | Key Preclinical Investigations |
| Anti-inflammatory Agent | Similar structures show modulation of inflammatory cytokines. mdpi.comnih.gov | In vivo models of inflammation (e.g., paw edema, peritonitis); Measurement of inflammatory markers. |
| Anti-cancer Agent | Related compounds exhibit broad-spectrum cytotoxicity. nih.gov | Xenograft models using human cancer cell lines; Studies on apoptosis and cell cycle arrest. |
| PROTAC Development | Use as a warhead to bind to a target protein for degradation. bcg.com | Identification of a suitable target protein and E3 ligase; Synthesis and testing of the bifunctional molecule. |
Integration of this compound Research with Systems Biology and Multi-Omics Approaches
To gain a comprehensive understanding of the biological effects of this compound, integrating its study with systems biology is essential. researchgate.netembopress.org Rather than focusing on a single target, systems biology aims to understand how a compound affects the entire cellular network. springernature.com This is particularly important for identifying off-target effects and understanding the holistic impact of a potential drug.
Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a detailed picture of the cellular response to treatment with this compound. energy.gov
Table 3: Application of Multi-Omics in this compound Research
| Omics Approach | Data Generated | Potential Insights |
| Transcriptomics (RNA-Seq) | Changes in gene expression levels. | Identification of upregulated or downregulated pathways; Clues to the mechanism of action. |
| Proteomics | Changes in protein abundance and post-translational modifications. | Direct identification of target proteins and downstream effectors. |
| Metabolomics | Alterations in the levels of small molecule metabolites. | Understanding of the compound's impact on cellular metabolism and bioenergetics. |
By integrating these large datasets, researchers can construct computational models of the compound's interaction with biological systems. embopress.orgspringernature.com This approach can help predict potential efficacy and toxicity, and identify biomarkers for patient stratification in future clinical trials.
Ethical Considerations and Responsible Conduct in Pre-clinical Research Involving this compound
All preclinical research must be conducted under a robust ethical framework. modernvivo.comtrials360.com When the time comes for in vivo studies with this compound or its derivatives, adherence to the principles of the 3Rs (Replacement, Reduction, and Refinement) is paramount. trials360.com
Replacement: Whenever possible, non-animal methods such as cell cultures, organoids, or in silico modeling should be used to gather data and minimize animal use. trials360.com
Reduction: Studies should be designed with statistical power to use the minimum number of animals necessary to obtain valid results. trials360.com
Refinement: Experimental procedures should be optimized to minimize any pain, suffering, or distress to the animals. This includes the use of appropriate analgesia and defining humane endpoints. trials360.com
Furthermore, scientific integrity and transparency are crucial. biobostonconsulting.com All research findings, including both positive and negative results, should be reported to avoid publication bias and ensure that the scientific community has a complete picture of the compound's properties. nih.gov This is especially important for a compound with limited existing data, as the initial findings will heavily influence future research directions. Establishing clear, scientifically valid objectives for any preclinical trial is essential to ensure that the potential benefits to human health outweigh the ethical costs of animal research. trials360.com
Q & A
How can I conduct a comprehensive literature review for CHEMBRDG-BB 5732055?
Level: Basic
Methodological Answer:
Begin by querying specialized chemical databases (e.g., PubMed, SciFinder, Reaxys) using Boolean operators to combine terms like "this compound," "synthesis," "mechanism," and "biological activity." Prioritize primary sources (peer-reviewed journals) over secondary literature. Use citation-tracking tools to identify seminal studies and recent advancements. Critically evaluate sources for validity by assessing experimental rigor, sample sizes, and statistical methods . Maintain a structured database (e.g., Zotero or EndNote) to organize findings, noting contradictions or gaps in existing data .
What are the standard protocols for synthesizing this compound?
Level: Basic
Methodological Answer:
Refer to published synthetic routes in peer-reviewed journals, ensuring reproducibility by cross-referencing experimental details (e.g., reagent purity, reaction conditions). Key steps typically involve:
Precursor preparation : Optimize stoichiometry and solvent systems.
Catalysis : Validate catalyst efficiency (e.g., turnover number, enantiomeric excess).
Purification : Use HPLC or column chromatography with documented mobile phases .
Always include negative controls and replicate experiments to confirm yield and purity. Report deviations from literature methods in supplementary materials .
What characterization techniques are essential for verifying the identity of this compound?
Level: Basic
Methodological Answer:
A multi-modal approach is critical:
| Technique | Key Parameters | Purpose |
|---|---|---|
| NMR Spectroscopy | , shifts | Confirm molecular structure |
| Mass Spectrometry | m/z ratio, isotopic pattern | Validate molecular weight |
| X-ray Crystallography | Crystallographic data | Resolve stereochemistry |
| HPLC | Retention time, peak purity | Assess chemical purity (>95% recommended) |
Cross-validate results with computational models (e.g., DFT for NMR shifts) .
How can contradictions in biological activity data for this compound be resolved?
Level: Advanced
Methodological Answer:
Contradictions often arise from methodological variability. Address them by:
Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line specificity, assay conditions (e.g., pH, temperature), and dosage regimes.
Sensitivity Testing : Replicate experiments under standardized conditions, documenting deviations.
Statistical Validation : Apply ANOVA or mixed-effects models to quantify variability sources .
Publish raw data and analysis scripts to enable independent verification .
What strategies optimize the synthetic yield of this compound while minimizing side products?
Level: Advanced
Methodological Answer:
Employ Design of Experiments (DoE) to systematically vary factors (e.g., temperature, solvent polarity, catalyst loading). Use response surface methodology to identify optimal conditions. Key steps:
Screening Design : Identify critical variables via fractional factorial experiments.
Central Composite Design : Refine interactions between variables.
Kinetic Analysis : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to halt at peak yield .
Compare outcomes with computational simulations (e.g., transition state modeling) .
How can multi-omics data (e.g., proteomics, metabolomics) be integrated to study this compound’s mechanism of action?
Level: Advanced
Methodological Answer:
Data Alignment : Use bioinformatics pipelines (e.g., KEGG, Reactome) to map omics datasets onto shared pathways.
Network Analysis : Construct interaction networks to identify hub proteins or metabolites affected by the compound.
Validation : Perform knock-down/knock-out experiments on prioritized targets.
Store raw omics data in public repositories (e.g., GEO, PRIDE) with standardized metadata .
What validation criteria ensure computational models (e.g., QSAR, molecular docking) accurately predict this compound’s properties?
Level: Advanced
Methodological Answer:
Training Data Quality : Use curated datasets with experimentally validated bioactivity.
Cross-Validation : Apply k-fold or leave-one-out validation to avoid overfitting.
External Validation : Test models against independent datasets from diverse biological systems.
Report Matthews correlation coefficient (MCC) or AUC-ROC values to quantify predictive power .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
